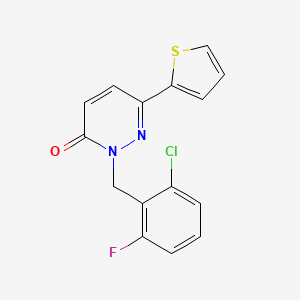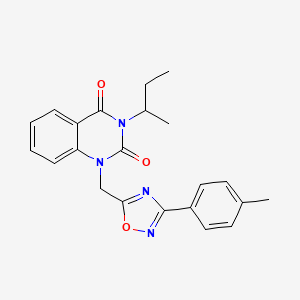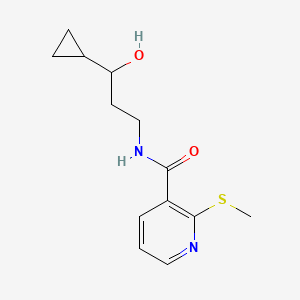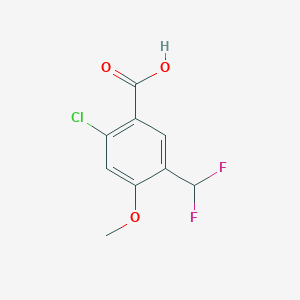
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family of compounds and has been found to possess various biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is mainly attributed to its ability to inhibit the activity of various enzymes. For instance, the inhibition of COX-2 by this compound results in the suppression of prostaglandin synthesis, which plays a crucial role in the inflammatory response. Similarly, the inhibition of PDE-5 results in the accumulation of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one are diverse and depend on the target enzyme. For instance, the inhibition of COX-2 results in the suppression of the inflammatory response and pain relief. Similarly, the inhibition of PDE-5 results in the relaxation of smooth muscle cells and vasodilation, which is useful in the treatment of erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one in lab experiments are its high potency and selectivity towards specific enzymes. Moreover, this compound has been found to exhibit low toxicity and favorable pharmacokinetic properties. However, the limitations include the high cost of synthesis and the lack of extensive studies on its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl bromide with 2-aminothiophene, followed by cyclization with hydrazine hydrate and acetic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic activities. Moreover, this compound has been reported to exhibit potent inhibitory effects against various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and phosphodiesterase-5 (PDE-5).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXYKBHGJAINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)
![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)

![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)
![(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2791261.png)

![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)